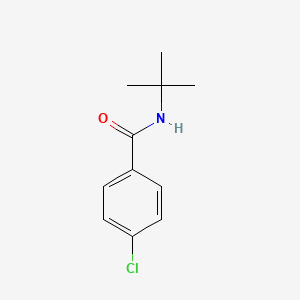

N-(tert-Butyl)-4-chlorobenzamide

Description

BenchChem offers high-quality N-(tert-Butyl)-4-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butyl)-4-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEWMCMXPCWIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343087 | |

| Record name | N-tert-Butyl-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42498-40-8 | |

| Record name | 4-Chloro-N-(1,1-dimethylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42498-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: N-(tert-Butyl)-4-chlorobenzamide

Scaffold Utility, Synthetic Protocols, and Pharmacological Relevance[1][2]

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide (CAS 42498-40-8) is a secondary amide featuring a para-chlorophenyl moiety linked to a bulky tert-butyl group.[1][2] While often categorized as a chemical intermediate, this structure represents a "privileged scaffold" in medicinal chemistry, particularly in the design of TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists . The steric bulk of the tert-butyl group, combined with the lipophilic and electron-withdrawing nature of the chlorophenyl ring, makes it an ideal "A-region" pharmacophore for modulating vanilloid receptor activity.

This guide provides a comprehensive technical analysis of CAS 42498-40-8, detailing self-validating synthetic protocols, analytical characterization standards, and its strategic role in drug discovery.

Chemical Profile & Physicochemical Properties

The compound exhibits properties characteristic of lipophilic amides.[1][2] The tert-butyl group provides significant steric protection to the amide bond, enhancing metabolic stability against amidases—a critical feature for oral bioavailability in drug candidates.[1][2]

| Property | Specification |

| CAS Number | 42498-40-8 |

| IUPAC Name | N-tert-Butyl-4-chlorobenzamide |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |

Synthetic Pathways & Protocols

Primary Route: Nucleophilic Acyl Substitution (Schotten-Baumann Conditions)

This is the industry-standard protocol for high-yield synthesis.[1][2] It relies on the high reactivity of 4-chlorobenzoyl chloride.[1][2]

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1][2] The nucleophilic nitrogen of tert-butylamine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is expelled, and the base (Triethylamine) neutralizes the generated HCl to drive the equilibrium forward.

Protocol 1: Standard Bench-Scale Synthesis

-

Reagents:

-

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with tert-butylamine and Et₃N in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath to mitigate the exotherm.

-

Addition: Dissolve 4-chlorobenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Rapid addition can lead to bis-acylation byproducts or thermal decomposition.[1][2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2]

-

Work-up: Quench with saturated NaHCO₃ solution. Extract the organic layer and wash sequentially with:

-

1M HCl (to remove unreacted amine)

-

Brine (saturated NaCl)

-

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

-

Self-Validating Checkpoint: The crude product should be a solid.[1][2][3] If an oil persists, residual solvent or excess Et₃N is likely present.[2]

Alternative Route: Copper-Catalyzed Ritter-Type Reaction

For "green chemistry" applications avoiding acid chlorides, this method couples nitriles with anhydrides.[1][2]

-

Reagents: 4-Chlorobenzonitrile + Di-tert-butyl dicarbonate (Boc₂O).[1][2]

-

Catalyst: Cu(OTf)₂ (5 mol%).[1]

-

Conditions: Solvent-free or minimal solvent, RT to 60°C.[1][2]

-

Advantage: Avoids corrosive HCl generation; useful for late-stage functionalization.[1][2]

Visualization: Synthesis Workflow

Figure 1: Step-by-step workflow for the Schotten-Baumann synthesis of CAS 42498-40-8.

Applications in Drug Discovery

TRPV1 Antagonism

The TRPV1 receptor is a key target for analgesic drugs (pain relief).[1][2] Antagonists of this receptor often follow a specific pharmacophore model consisting of three regions:

-

A-Region: Lipophilic, steric head group (often a substituted benzyl or tert-butyl amide).[1][2]

-

B-Region: H-bond donor/acceptor linker (Urea, Thiourea, Amide).[1][2]

N-(tert-Butyl)-4-chlorobenzamide serves as a simplified model for the A-Region .[1][2] The tert-butyl group mimics the steric demand required to fit into the lipophilic pocket of the TRPV1 vanilloid binding site, while the 4-chloro substituent modulates the electronic properties of the phenyl ring, enhancing

Structure-Activity Relationship (SAR) Visualization

Figure 2: Pharmacophore dissection of CAS 42498-40-8 highlighting key interaction points for receptor binding.[1][2]

Analytical Characterization

To ensure scientific integrity, synthesized batches must meet the following spectral criteria.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃ (Chloroform-d)[1]

-

Key Signals:

- 1.45–1.48 ppm (s, 9H): The diagnostic singlet for the tert-butyl group. Integration must be exactly 9 relative to the aromatic protons.[1][2]

- 5.90–6.10 ppm (br s, 1H): Amide N-H proton. Chemical shift varies with concentration and temperature.[1][2]

- 7.30–7.70 ppm (m, 4H): Aromatic protons appearing as an AA'BB' system (two doublets) characteristic of para-substitution.

Infrared Spectroscopy (FTIR)

Safety & Handling

-

Hazards: As with many halogenated benzamides, treat as a potential irritant to eyes, skin, and respiratory tract.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

-

Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587347, 4-Chloro-N-(1,1-dimethylethyl)benzamide.[1][2][4] Retrieved from [Link][4]

-

Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region.[1][2] Bioorganic & Medicinal Chemistry.[1][2][5] Retrieved from [Link]

Sources

- 1. 4-Chloro-N-(1,1-dimethylethyl)benzamide | C11H14ClNO | CID 587347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorbenzamid 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chloro-N-(1,1-dimethylethyl)benzamide | C11H14ClNO | CID 587347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-(tert-Butyl)-4-chlorobenzamide molecular weight and formula

An In-depth Technical Guide to N-(tert-Butyl)-4-chlorobenzamide: Properties, Synthesis, and Applications

Abstract

N-(tert-Butyl)-4-chlorobenzamide is a substituted benzamide that serves as a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry. Its structure, featuring a chlorinated aromatic ring and a bulky tert-butyl amide group, imparts specific physicochemical properties that are leveraged in various applications. This guide provides a comprehensive overview of its molecular characteristics, a detailed and validated protocol for its synthesis and purification, methods for its structural characterization, and an exploration of its current and potential applications in research and drug development.

Compound Identification and Molecular Formula

N-(tert-Butyl)-4-chlorobenzamide is unequivocally identified by its chemical structure, molecular formula, and CAS registry number.

-

IUPAC Name : N-(tert-butyl)-4-chlorobenzamide

The structure consists of a central benzamide core, substituted with a chlorine atom at the para (4-position) of the phenyl ring and a tert-butyl group on the amide nitrogen.

Caption: Chemical structure of N-(tert-Butyl)-4-chlorobenzamide.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |

| Molecular Weight | 211.69 g/mol | [1][2] |

| Appearance | White to off-white solid/crystals | N/A |

| Melting Point | 110 °C (for the 2-chloro isomer) | [3] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like methylene chloride, THF, and ethanol. | [4][5] |

Synthesis and Purification Protocol

The most common and reliable method for synthesizing N-(tert-Butyl)-4-chlorobenzamide is the nucleophilic acyl substitution (Schotten-Baumann reaction) between 4-chlorobenzoyl chloride and tert-butylamine. This method is efficient and scalable.

Rationale

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The presence of a base (excess tert-butylamine or a non-nucleophilic base like triethylamine) is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The subsequent workup is designed to remove unreacted starting materials and byproducts. The acidic wash removes excess amine, while the basic wash removes any remaining acid chloride or carboxylic acid.

Experimental Protocol

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (1.2 equivalents) in a suitable solvent such as methylene chloride (CH₂Cl₂) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Addition of Acid Chloride : Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent (4-chlorobenzoyl chloride).

-

Aqueous Workup :

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][6]

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(tert-Butyl)-4-chlorobenzamide as a white crystalline solid.[4]

Caption: Synthesis and purification workflow for N-(tert-Butyl)-4-chlorobenzamide.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.4-1.5 ppm. The aromatic protons will appear as two distinct doublets in the δ 7.4-7.8 ppm region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the N-H proton will also be present, typically around δ 6.0 ppm.[7]

-

¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the carbonyl carbon around δ 166-167 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear around δ 51-52 ppm and δ 28-29 ppm, respectively. Aromatic carbon signals will be observed in the δ 128-138 ppm range.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum will display a strong absorption band for the C=O (amide I) stretch at approximately 1640-1660 cm⁻¹. A prominent N-H stretching vibration will be visible around 3330-3360 cm⁻¹.[7]

-

Mass Spectrometry : Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Applications in Research and Development

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4]

-

Drug Discovery Intermediate : Substituted benzamides are core components of numerous pharmacologically active agents. N-(tert-Butyl)-4-chlorobenzamide serves as a key building block for more complex molecules. The benzamide class of compounds has been investigated for various therapeutic applications, including anti-cancer, anti-emetic, and neuroprotective activities.[4][8] Related benzamides have been explored for their potential in treating neurodegenerative conditions like Parkinson's disease.[8]

-

PROTAC Development : More recently, benzamide derivatives have gained attention as binders for the E3 ubiquitin ligase Cereblon (CRBN).[9] This makes them highly valuable for the design of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific disease-causing proteins.[9]

-

Industrial Chemistry : Beyond pharmaceuticals, this compound is used as an intermediate in the synthesis of industrial chemicals. For instance, it is a precursor in the preparation of certain ultraviolet (UV) absorbers used to protect materials from light-induced degradation.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(tert-Butyl)-4-chlorobenzamide should always be consulted, hazard information can be inferred from related compounds like 4-chlorobenzamide.

-

GHS Hazards : Likely to be classified as harmful if swallowed (Acute Toxicity, Oral) and may cause serious eye irritation.[11]

-

Precautions : Standard laboratory precautions should be taken. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-(tert-Butyl)-4-chlorobenzamide is a well-defined chemical entity with a straightforward and high-yielding synthesis. Its molecular weight of 211.69 g/mol and formula of C₁₁H₁₄ClNO are confirmed by standard analytical methods. The compound is not merely a synthetic intermediate but a valuable scaffold in the expanding field of medicinal chemistry, particularly in the development of novel therapeutics such as PROTACs. Its utility in industrial applications further underscores its importance. This guide provides the foundational technical knowledge for researchers and scientists to effectively synthesize, characterize, and utilize this versatile compound in their work.

References

-

PubChem. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3. National Center for Biotechnology Information. [Link]

-

Thoreauchem. N-(tert-Butyl)-4-chlorobenzaMide-42498-40-8. [Link]

-

Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2322. [Link]

-

Stenutz. N-tert-butyl-2-chlorobenzamide. [Link]

-

PubChem. N-benzyl-N-tert-butyl-4-chlorobenzamide | C18H20ClNO. National Center for Biotechnology Information. [Link]

-

Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chlorobenzamide as an anti-breast cancer candidate. Journal of Pharmacy & Pharmacognosy Research, 13(2), 558. [Link]

-

PubChem. 4-Chlorobenzamide | C7H6ClNO. National Center for Biotechnology Information. [Link]

- Google Patents. CN110229113B - A kind of preparation method of ultraviolet absorber HEB.

-

Royal Society of Chemistry. (2017). Supplementary Information for "A green and efficient synthesis of N-alkyloxaziridines and their application in the synthesis of amides". [Link]

- Google Patents. AU700984B2 - Benzamide-containing pharmaceutical compositions.

-

Yang, F., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Research on Chemical Intermediates, 46, 601-610. [Link]

-

Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

-

PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

Sources

- 1. N-tert-Butyl-4-chlorobenzamide CAS#: 42498-40-8 [m.chemicalbook.com]

- 2. N-tert-Butyl-4-chlorobenzamide | 42498-40-8 [chemicalbook.com]

- 3. N-tert-butyl-2-chlorobenzamide [stenutz.eu]

- 4. N-Butyl-4-chlorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jppres.com [jppres.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. CN110229113B - A kind of preparation method of ultraviolet absorber HEB - Google Patents [patents.google.com]

- 11. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of N-(tert-Butyl)-4-chlorobenzamide from 4-chlorobenzoyl chloride

An In-depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-(tert-Butyl)-4-chlorobenzamide, a valuable intermediate in pharmaceutical and materials science research.[1] The core of this process is the nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and the sterically hindered primary amine, tert-butylamine. This document elucidates the foundational chemical principles, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and details analytical techniques for the structural confirmation and purity assessment of the final product. The causality behind experimental choices is explained to empower researchers with a deep, functional understanding of the synthesis.

Foundational Principles: The Schotten-Baumann Reaction

The synthesis of N-(tert-Butyl)-4-chlorobenzamide is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[2][3] The fundamental transformation is a nucleophilic acyl substitution, a cornerstone of organic synthesis.[4]

1.1. Reaction Mechanism

The reaction proceeds via a well-established two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

A critical component of this reaction is the presence of a non-nucleophilic base, such as triethylamine (TEA). Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is cogenerated during the reaction.[5] This is imperative because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Caption: Nucleophilic acyl substitution mechanism.

Reagents and Materials

Successful synthesis requires high-purity reagents and anhydrous conditions, as acyl chlorides are highly susceptible to hydrolysis.

Table 1: Reagent Properties and Safety Considerations

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 122-01-0 | Corrosive, causes severe skin burns and eye damage, water-reactive.[7][8][9] |

| tert-Butylamine | C₄H₁₁N | 73.14 | 75-64-9 | Highly flammable, harmful if swallowed, toxic if inhaled, causes severe skin burns.[10][11][12] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, corrosive, toxic. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen. |

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Rationale for Experimental Design

-

Inert Atmosphere: The use of an oven-dried flask and a nitrogen or argon atmosphere is crucial to prevent the hydrolysis of 4-chlorobenzoyl chloride into the unreactive 4-chlorobenzoic acid.

-

Controlled Addition: 4-chlorobenzoyl chloride is added dropwise to the amine solution at 0 °C. This is a critical control point to manage the exothermic nature of the acylation reaction, preventing side reactions and ensuring safety.[13]

-

Stoichiometry: A slight excess of the amine and base can be used to ensure the complete consumption of the more valuable acyl chloride. However, a 1:1.1:1.1 molar ratio is generally effective.

-

Aqueous Work-up: The sequential washing steps are designed to systematically remove impurities. Dilute HCl removes unreacted tert-butylamine and triethylamine by converting them into their water-soluble hydrochloride salts.[14] The sodium bicarbonate wash neutralizes any remaining acidic species. The brine wash aids in the removal of water from the organic layer before the final drying step.

Caption: Experimental workflow for the synthesis.

3.2. Step-by-Step Procedure

Table 2: Example Reagent Quantities

| Reagent | Amount | Moles | Equivalents |

| 4-Chlorobenzoyl chloride | 5.00 g | 28.6 mmol | 1.0 |

| tert-Butylamine | 2.31 g (3.3 mL) | 31.5 mmol | 1.1 |

| Triethylamine | 3.18 g (4.4 mL) | 31.5 mmol | 1.1 |

| Dichloromethane (DCM) | 100 mL | - | - |

-

Setup: Place a 250 mL round-bottom flask, equipped with a magnetic stir bar, under a nitrogen atmosphere. Ensure all glassware is thoroughly oven-dried.

-

Reagent Addition: To the flask, add anhydrous dichloromethane (100 mL), followed by tert-butylamine (3.3 mL, 31.5 mmol) and triethylamine (4.4 mL, 31.5 mmol).

-

Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (5.00 g, 28.6 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20-30 minutes using an addition funnel or syringe pump. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid should be purified by recrystallization. A common solvent system is a mixture of hexane and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(tert-Butyl)-4-chlorobenzamide.

Table 3: Expected Spectroscopic Data

| Technique | Feature | Expected Position/Value | Rationale |

| IR Spectroscopy | N-H stretch (secondary amide) | ~3330 cm⁻¹ | Characteristic stretching vibration of the N-H bond.[15] |

| C=O stretch (Amide I band) | ~1645-1655 cm⁻¹ | Carbonyl stretch, frequency is lowered by resonance with the nitrogen lone pair.[16][17] | |

| ¹H NMR (CDCl₃, 400 MHz) | N-H proton | δ ~5.9-6.1 ppm (broad singlet) | Amide proton signal, often broad due to quadrupole coupling and exchange. |

| Aromatic protons | δ ~7.7 ppm (d, 2H), ~7.4 ppm (d, 2H) | Two doublets representing the AA'BB' system of the para-substituted benzene ring. | |

| tert-Butyl protons | δ ~1.45 ppm (s, 9H) | A sharp singlet for the nine equivalent methyl protons of the tert-butyl group.[15] | |

| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl carbon | δ ~166 ppm | Amide carbonyl carbon. |

| Aromatic carbons | δ ~128-136 ppm | Four distinct signals for the aromatic carbons. | |

| Quaternary C (tert-butyl) | δ ~51 ppm | The carbon attached to the nitrogen. | |

| Methyl carbons (tert-butyl) | δ ~29 ppm | The three equivalent methyl carbons. | |

| Melting Point | 134-136 °C | A sharp, defined melting point range is indicative of high purity. |

Safety and Handling

-

4-Chlorobenzoyl chloride is highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate gloves (e.g., nitrile), safety goggles, and a lab coat.[18]

-

tert-Butylamine is a volatile, flammable, and toxic liquid. It is also corrosive. All transfers should be performed in a fume hood, away from ignition sources.[19]

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize inhalation by working in a well-ventilated fume hood.

-

The reaction is exothermic . Strict adherence to controlled, cooled addition is necessary to prevent the reaction from becoming uncontrollable.

-

Waste Disposal: All chemical waste, including aqueous washes and solvent, must be disposed of according to institutional and local environmental regulations.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid.

- Benchchem. (n.d.). Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives.

- chemeurope.com. (n.d.). Schotten-Baumann reaction.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chlorobenzoyl chloride.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - tert-Butylamine.

- Ataman Kimya. (n.d.). TRIETHYLAMINE.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

- Royal Society of Chemistry. (2017). Supplementary Information.

- Reddit. (2024). Acid chloride reaction with amine.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- CDH Fine Chemical. (n.d.). tert-Butylamine CAS No 75-64-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- CDH Fine Chemical. (n.d.). 4-Chloro Benzoyl Chloride CAS No 122-01-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ResearchGate. (2016). How to purify p-amino tert butyl benzamide?.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - tert-Butylamine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chlorobenzoyl chloride (2023).

- Synquest Labs. (2017). 4-Chlorobenzoyl chloride Safety Data Sheet.

- DC Fine Chemicals. (2024). Safety Data Sheet - t-Butylamine.

- BYJU'S. (2019). Schotten Baumann Reaction.

- ChemicalBook. (n.d.). N-tert-Butyl-4-chlorobenzamide CAS#: 42498-40-8.

Sources

- 1. N-tert-Butyl-4-chlorobenzamide CAS#: 42498-40-8 [m.chemicalbook.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. Schotten-Baumann_reaction [chemeurope.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.fr [fishersci.fr]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. synquestlabs.com [synquestlabs.com]

- 19. fishersci.com [fishersci.com]

N-(tert-Butyl)-4-chlorobenzamide physical and chemical properties

CAS Registry Number: 42498-40-8 Molecular Formula: C₁₁H₁₄ClNO Molecular Weight: 211.69 g/mol [1][2][3]

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide represents a critical scaffold in medicinal chemistry, serving as a robust model for secondary amides with steric protection. Characterized by the bulky tert-butyl group, this molecule exhibits enhanced metabolic stability compared to its linear alkyl analogs (n-butyl or ethyl), making it a valuable "metabolic shield" motif in drug design. Its physicochemical profile balances lipophilicity (LogP ~2.8) with solid-state stability, rendering it an ideal intermediate for synthesizing TRPV1 antagonists and substituted benzamide pharmacophores.

Physicochemical Profile

The following data aggregates experimental and predicted values. Researchers should utilize these constants for analytical method development (HPLC/GC) and solubility profiling.

| Property | Value / Description | Source/Note |

| Physical State | White crystalline solid | Recrystallized from EtOH/Water |

| Melting Point | 162 – 163 °C | High MP due to intermolecular H-bonding and symmetry [1] |

| Boiling Point | ~335 °C (Predicted) | Decomposition likely prior to boiling at atm pressure |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic/alkyl domains dominate |

| Solubility (Organic) | Soluble in DCM, DMSO, MeOH, EtOAc | Ideal solvents for NMR and reaction workup |

| LogP (Octanol/Water) | 2.8 (Computed) | Lipophilic; crosses cell membranes effectively [2] |

| pKa (Amide NH) | ~15 (Predicted) | Non-ionizable at physiological pH |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | Classic amide functionality |

Synthetic Architecture: Causality & Protocol

Mechanistic Rationale

The synthesis utilizes a Schotten-Baumann acylation .

-

Why 4-Chlorobenzoyl Chloride? The acyl chloride is highly electrophilic, ensuring rapid coupling. The para-chloro substituent serves as a functional handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the benzamide to act as a core scaffold.

-

Why tert-Butylamine? The bulky nucleophile introduces the tert-butyl group. While sterically hindered, the amine is sufficiently nucleophilic to attack the carbonyl. Crucially, this group prevents N-overalkylation, a common side reaction with primary amines.

Synthesis Workflow Diagram

Caption: Step-wise synthetic workflow for Schotten-Baumann amidation, highlighting critical workup phases for purity.

Validated Experimental Protocol

Objective: Synthesis of N-(tert-butyl)-4-chlorobenzamide on a 10 mmol scale.

-

Preparation: In a 100 mL round-bottom flask, dissolve tert-butylamine (1.1 equiv, 11 mmol, 1.16 mL) and Triethylamine (TEA) (1.5 equiv, 15 mmol, 2.1 mL) in anhydrous Dichloromethane (DCM) (30 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add a solution of 4-chlorobenzoyl chloride (1.0 equiv, 10 mmol, 1.75 g) in DCM (10 mL) dropwise over 15 minutes.

-

Causality: Cooling controls the exotherm; dropwise addition prevents localized concentration spikes that could lead to impurities.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.

-

Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). Starting material (acyl chloride) should disappear; product will appear as a UV-active spot at R_f ~0.5.

-

-

Workup:

-

Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

-

Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

-

Wash with Brine (1 x 20 mL) to dry the organic phase.

-

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water (if necessary) to yield white needles.

Structural Characterization

Accurate identification relies on the distinct signature of the tert-butyl singlet and the para-substituted aromatic system.

Spectroscopic Logic Tree

Caption: Decision logic for confirming structure via NMR and MS, emphasizing the chlorine isotope pattern.

Key Spectral Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.68 (d, J = 8.6 Hz, 2H, Ar-H ortho to C=O).

-

δ 7.39 (d, J = 8.6 Hz, 2H, Ar-H ortho to Cl).

-

δ 5.95 (br s, 1H, NH).

-

δ 1.48 (s, 9H, C(CH₃)₃).[4]

-

Note: The AA'BB' pattern confirms para-substitution [3].

-

-

Mass Spectrometry (ESI):

-

m/z: 212.1 [M+H]⁺ (³⁵Cl isotope).

-

m/z: 214.1 [M+H]⁺ (³⁷Cl isotope).

-

Intensity Ratio: ~3:1 (Characteristic of monochlorinated compounds).

-

Applications in Medicinal Chemistry

The "Metabolic Shield" Effect

The tert-butyl group is a classic bioisostere in drug development. Unlike n-butyl chains which are susceptible to rapid cytochrome P450 oxidation (ω-oxidation), the tert-butyl group is sterically bulky and lacks abstractable protons on the α-carbon relative to the amide nitrogen.

-

Utility: Enhances half-life (t½) of the pharmacophore.

-

Mechanism: Steric hindrance protects the amide bond from proteolytic cleavage by amidases [4].

Scaffold Utility

This molecule serves as a precursor for:

-

TRPV1 Antagonists: Substituted benzamides are structural analogs to Capsaicin. The tert-butyl moiety mimics the lipophilic tail required for receptor binding pocket occupancy.

-

Suzuki Coupling Substrates: The Ar-Cl bond allows for the attachment of biaryl systems, expanding the library of potential kinase inhibitors.

Stability & Safety

-

Chemical Stability: Highly stable under ambient conditions. Resistant to hydrolysis compared to primary amides due to the steric bulk of the tert-butyl group.

-

Reactivity: The Ar-Cl bond is inert to standard nucleophiles but reactive under Pd-catalyzed conditions.

-

Safety Profile (GHS):

References

-

Google Patents. Benzamide-containing pharmaceutical compositions. Patent WO1995028153A1. (Lists MP as 162-163°C).[5] Link

-

PubChem. 4-Chloro-N-(1,1-dimethylethyl)benzamide (Compound Summary). National Library of Medicine.[3] Link

-

ChemicalBook. N-tert-Butyl-4-chlorobenzamide Properties and NMR Data.Link

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues. Mod Chem Appl 2016.[6] (Discusses tert-butyl benzamides as anti-inflammatory agents). Link

Sources

- 1. N-tert-Butyl-4-chlorobenzamide | 42498-40-8 [amp.chemicalbook.com]

- 2. N-tert-Butyl-4-chlorobenzamide CAS#: 42498-40-8 [m.chemicalbook.com]

- 3. 4-Chloro-N-(1,1-dimethylethyl)benzamide | C11H14ClNO | CID 587347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-(tert-Butyl)-4-chlorobenzamide

[1][2]

Executive Summary & Compound Characterization

N-(tert-Butyl)-4-chlorobenzamide (CAS: 42498-40-8) is a secondary amide intermediate critical in the synthesis of agrochemicals, UV absorbers, and pharmaceutical pharmacophores.[1][2] Its solubility behavior is governed by the interplay between the lipophilic tert-butyl and 4-chlorophenyl moieties and the polar amide linkage (–CONH–).[1]

This guide provides a rigorous framework for determining, analyzing, and predicting the solubility of this compound.[1][2] Unlike simple data lookups, this document establishes a self-validating experimental protocol and a thermodynamic modeling approach to ensure reproducibility in drug development and process chemistry.

Physicochemical Baseline

Before initiating solubility studies, the solid-state properties of the solute must be verified to establish a thermodynamic baseline.[1][2]

| Parameter | Value | Relevance to Solubility |

| Molecular Formula | Defines molecular weight (211.69 g/mol ) for molarity calculations.[1][2] | |

| Melting Point ( | 138–140 °C (411–413 K) | Critical for calculating Ideal Solubility ( |

| Physical State | White Crystalline Solid | Crystalline forms require energy (enthalpy of fusion) to break the lattice during dissolution.[1][2] |

| H-Bond Donors | 1 (Amide NH) | Facilitates solubility in protic solvents (e.g., Ethanol, Methanol).[1][2] |

| H-Bond Acceptors | 1 (Amide C=O) | Facilitates solubility in polar aprotic solvents (e.g., DMSO, DMF).[1][2] |

Theoretical Framework: Thermodynamics of Dissolution[2]

To move beyond empirical observation, we apply thermodynamic models to correlate solubility with temperature.[1][2] This approach allows for the interpolation of data and the calculation of dissolution enthalpy (

Ideal Solubility Model

The theoretical upper limit of solubility for N-(tert-Butyl)-4-chlorobenzamide in any solvent can be estimated using the General Solubility Equation (GSE) derived from the van't Hoff relation.[1] Since the melting point (

Where:

- : Enthalpy of fusion (estimated at ~20-25 kJ/mol for benzamides if experimental data is unavailable).[1][2]

- : Universal gas constant (8.314 J/mol[1][2]·K).

The Modified Apelblat Model

For experimental data correlation, the Modified Apelblat Equation is the industry standard for amides in organic solvents.[1][2] It accounts for the non-ideal behavior of the solution:

12Experimental Protocol: The "Shake-Flask" Method

This protocol is designed to ensure thermodynamic equilibrium is reached, preventing common errors such as supersaturation or incomplete dissolution.[1][2]

Reagents and Instrumentation

-

Solute: N-(tert-Butyl)-4-chlorobenzamide (>98% purity).[1][3]

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, DMSO).[1][2]

-

Analysis: HPLC-UV (Detection at 254 nm , corresponding to the benzamide chromophore).[1][2]

Workflow Visualization

The following diagram outlines the logical flow for determining equilibrium solubility, ensuring data integrity at every step.

Figure 1: Standardized Shake-Flask Protocol for Equilibrium Solubility Determination.

Critical Procedural Steps

-

Saturation: Add the compound to the solvent until undissolved solid persists.[1][2] For N-(tert-Butyl)-4-chlorobenzamide, start with 50 mg/mL for polar solvents (DMSO, Methanol) and 10 mg/mL for non-polar solvents (Hexane).[1][2]

-

Temperature Control: Use a water bath shaker capable of maintaining

. Temperature fluctuations are the primary source of error in solubility data.[1][2] -

Filtration: Use syringe filters pre-heated to the experiment temperature to prevent precipitation during filtration.

-

Quantification (HPLC):

Solubility Profile & Solvent Selection

Based on the structural analogs (e.g., N-tert-butylbenzamide, 4-chlorobenzamide) and the "Like Dissolves Like" principle, the solubility profile of N-(tert-Butyl)-4-chlorobenzamide follows a distinct polarity-driven hierarchy.[1][2]

Predicted Solubility Ranking (at 298.15 K)[1][2]

| Rank | Solvent Class | Solvent Example | Mechanism of Dissolution | Estimated Solubility |

| 1 | Polar Aprotic | DMF, DMSO | Strong dipole-dipole interactions; Solvent accepts H-bonds from amide NH.[1][2] | High (>100 mg/mL) |

| 2 | Polar Protic | Methanol, Ethanol | H-bonding network between solvent OH and amide C=O.[1][2] | Moderate (20–80 mg/mL) |

| 3 | Esters/Ketones | Ethyl Acetate, Acetone | Dipole-dipole interactions; Good compatibility with lipophilic tert-butyl group.[1][2] | Moderate (10–50 mg/mL) |

| 4 | Non-Polar | Hexane, Heptane | Weak Van der Waals forces.[1][2] The polar amide bond resists dissolution.[1][2] | Low (<5 mg/mL) |

| 5 | Aqueous | Water | Hydrophobic effect dominates due to the tert-butyl and chlorophenyl groups.[1] | Very Low (<0.1 mg/mL) |

Thermodynamic Logic for Solvent Selection

The dissolution of N-(tert-Butyl)-4-chlorobenzamide is typically endothermic (

-

For Crystallization: Select a solvent with a steep solubility-temperature curve (high coefficient

in Apelblat equation).[1] Ethanol or Isopropanol are often ideal candidates: moderate solubility at room temperature, high solubility at reflux.[1][2] -

For Reaction Medium: Select a solvent with high solubility at low temperatures to maintain homogeneity.[1][2] DMF or THF are recommended.[1][2][4]

Figure 2: Decision Matrix for Solvent Selection based on Thermodynamic Properties.

References

-

BenchChem. (2025).[1][2][4][5] An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents. Retrieved from [1][2]

-

PubChem. (2025).[1][2] Compound Summary: 4-Chloro-N-(1,1-dimethylethyl)benzamide (CAS 42498-40-8).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

-

Wang, J., et al. (2019).[1][2] Solubility and Thermodynamic Properties of N-tert-Butylacrylamide in Various Solvents. Journal of Chemical & Engineering Data. (Cited for thermodynamic modeling of N-tert-butyl amides).[1]

-

World Health Organization. (2018).[1][2] Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. WHO Technical Report Series, No. 1003.[1][2] Retrieved from [1][2]

-

Amazon Web Services (AWS) / Open Data. (n.d.).[1][2] Supporting Information: N-tert-butyl-4-chlorobenzamide Characterization Data. Retrieved from [1][2]

Sources

- 1. 4-Chloro-N-(1,1-dimethylethyl)benzamide | C11H14ClNO | CID 587347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

N-(tert-Butyl)-4-chlorobenzamide crystal structure and crystallography data

An In-depth Technical Guide to the Crystal Structure of N-(tert-Butyl)-4-chlorobenzamide

Introduction

N-(tert-Butyl)-4-chlorobenzamide (C₁₁H₁₄ClNO) is a substituted benzamide derivative.[1][2] Molecules of this class are significant in medicinal chemistry and organic synthesis, serving as scaffolds for various biologically active compounds and as intermediates in synthetic pathways.[1][3] Understanding the three-dimensional structure and intermolecular interactions of this compound at the atomic level is crucial for predicting its physicochemical properties, such as solubility and melting point, and for designing new molecules with desired functionalities.

This technical guide provides a comprehensive overview of the crystal structure of N-(tert-Butyl)-4-chlorobenzamide. It details the experimental protocols for its synthesis and crystallization, presents a thorough analysis of its crystallographic data, and discusses the key structural features, including molecular geometry and intermolecular interactions that govern its crystal packing. This document is intended for researchers and scientists in crystallography, medicinal chemistry, and drug development.

Experimental Methodology: From Synthesis to Single Crystal

The successful determination of a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis Protocol

The synthesis of N-substituted 4-chlorobenzamides is typically achieved through the acylation of an amine with 4-chlorobenzoyl chloride.[4] This nucleophilic acyl substitution is a robust and efficient method.[4]

Detailed Steps:

-

Reactant Preparation: 4-chlorobenzoyl chloride serves as the acylating agent, and tert-butylamine is the nucleophile. The reaction is often carried out in a suitable organic solvent, such as chloroform (CHCl₃), in the presence of a base to neutralize the hydrochloric acid byproduct.[1][4]

-

Reaction Execution: The amine is typically added slowly to a solution of the acyl chloride at a controlled temperature to manage the exothermic nature of the reaction.

-

Workup and Purification: Upon completion, the reaction mixture is diluted with CHCl₃ and washed sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃ to remove unreacted starting materials and byproducts.[1] The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[1]

Crystallization Protocol

The quality of the crystal is paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is therefore a critical step. For N-(tert-Butyl)-4-chlorobenzamide, single crystals were obtained through slow evaporation from an ethanol solution.[1]

Detailed Steps:

-

Solvent Selection: Ethanol was chosen as the crystallization solvent. The ideal solvent is one in which the compound is moderately soluble, allowing for the slow formation of an ordered crystal lattice as the solvent evaporates.

-

Crystal Growth: The purified solid residue is dissolved in a minimal amount of hot ethanol. The solution is then allowed to cool slowly to room temperature, followed by slow evaporation of the solvent over several days. This process resulted in the formation of colorless, needle-like single crystals.[1]

The overall experimental workflow, from starting materials to the final analyzed structure, is a multi-step process requiring careful execution.

Caption: Experimental workflow from synthesis to final structure analysis.

Crystallographic Data and Structure Refinement

The crystal structure of N-(tert-Butyl)-4-chlorobenzamide was determined by single-crystal X-ray diffraction. Data were collected at a low temperature (81 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

Data Collection and Refinement Parameters

The quality of a crystal structure is assessed by several parameters obtained during data collection and refinement. The key metrics for N-(tert-Butyl)-4-chlorobenzamide are summarized below.[1]

| Parameter | Value | Significance |

| Crystal Data | ||

| Chemical Formula | C₁₁H₁₄ClNO | Defines the elemental composition of the molecule. |

| Molar Mass (Mᵣ) | 211.68 g/mol | The mass of one mole of the compound. |

| Crystal System | Triclinic | The crystal lattice has minimal symmetry. |

| Space Group | P1 | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | ||

| a | 5.1702 (4) Å | Length of the unit cell axes. |

| b | 7.8979 (5) Å | |

| c | 13.2978 (9) Å | |

| α | 89.275 (3)° | Angles between the unit cell axes. |

| β | 84.863 (4)° | |

| γ | 77.165 (4)° | |

| Volume (V) | 527.29 (6) ų | The volume of a single unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Data Collection | ||

| Diffractometer | Bruker APEXII CCD | The instrument used to measure the diffraction pattern. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The source of X-rays used for the experiment. |

| Temperature (T) | 81 (2) K | Low temperature reduces atomic motion, improving data quality. |

| Reflections Collected | 6632 | The total number of diffraction spots measured. |

| Independent Reflections | 3445 | The number of unique reflections after accounting for symmetry. |

| R_int | 0.017 | A measure of the consistency of symmetry-equivalent reflections; a low value indicates good data quality. |

| Structure Refinement | ||

| Refinement Method | Full-matrix least-squares on F² | The mathematical method used to refine the atomic positions and parameters against the experimental data. |

| R[F² > 2σ(F²)] | 0.033 | The R-factor, indicating the agreement between the calculated and observed structure factors; a low value is desirable. |

| wR(F²) | 0.090 | A weighted R-factor based on all data, providing a more robust measure of refinement quality. |

| Goodness-of-fit (S) | 1.04 | Should be close to 1 for a good refinement. |

Analysis of the Crystal Structure

The refined crystallographic data provides a detailed picture of the molecule's conformation and how it interacts with its neighbors in the solid state.

Molecular Conformation

The molecular structure of N-(tert-Butyl)-4-chlorobenzamide features a nearly planar conformation. The chlorobenzene ring and the amide group are essentially coplanar, with a very small dihedral angle of 2.54 (9)° between them.[5] This planarity facilitates π-system conjugation and influences the molecule's electronic properties.

Caption: Molecular structure of N-(tert-Butyl)-4-chlorobenzamide.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is stabilized by a network of non-covalent interactions. These interactions are fundamental to the material's stability and bulk properties.

-

N—H···O Hydrogen Bonds: The most significant interaction is a classical hydrogen bond formed between the amide nitrogen (N—H group) of one molecule and the carbonyl oxygen (C=O group) of an adjacent molecule.[5] These bonds link the molecules into one-dimensional chains running along the a-axis of the unit cell.[5]

-

Cl···Cl Interactions: The rows of hydrogen-bonded molecules are further linked into sheets in the ac plane by short intermolecular chlorine-chlorine interactions of 3.4225 (5) Å.[5] This type of interaction, known as a Type I halogen bond, contributes significantly to the stability of the crystal packing.

-

Weak C—H···O and C—H···π Interactions: The three-dimensional network is completed by additional weak C—H···O and C—H···π interactions, where hydrogen atoms from the butyl group and the benzene ring interact with oxygen atoms and the π-system of neighboring molecules, respectively.[5]

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

The single-crystal X-ray diffraction analysis of N-(tert-Butyl)-4-chlorobenzamide reveals a structure defined by a nearly planar molecular conformation and a robust network of intermolecular interactions. The dominant N—H···O hydrogen bonds create one-dimensional chains, which are further organized into two-dimensional sheets by Cl···Cl interactions. This detailed structural knowledge is invaluable for understanding the solid-state properties of this compound and provides a structural basis for the rational design of new benzamide derivatives in pharmaceutical and materials science applications.

References

-

Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008). N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2322. [Link]

-

Amanote Research. (n.d.). N-Butyl-4-Chlorobenzamide - Acta Crystallographica. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). N Butyl4-chlorobenzamide. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). 4-Chlorobenzamide, N-(4-chlorobenzoyl)-N-butyl-. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 4-Chlorobenzamide. Retrieved January 31, 2026, from [Link]

-

International Union of Crystallography. (n.d.). N-Butyl-4-chlorobenzamide. Retrieved January 31, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of N-(tert-Butyl)-4-chlorobenzamide

Foreword: Deconstructing the Molecule for Mass Analysis

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. N-(tert-Butyl)-4-chlorobenzamide, a molecule integrating a halogenated aromatic ring with a sterically hindered amide linkage, presents a unique analytical challenge. This guide eschews a conventional, templated approach. Instead, we will dissect the molecule's mass spectrometric behavior from first principles, mirroring the thought process of an analytical chemist. Our exploration will be grounded in the fundamental tenets of ionization, fragmentation, and detection, providing not just a method, but a framework for the analysis of similarly structured compounds. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how molecular structure dictates fragmentation pathways in mass spectrometry.

Section 1: Foundational Chemical Properties and Their Mass Spectrometric Implications

Before any analysis, a thorough understanding of the analyte's physicochemical properties is crucial. These properties dictate the optimal analytical approach, from sample preparation to the choice of ionization technique.

N-(tert-Butyl)-4-chlorobenzamide possesses a molecular formula of C₁₁H₁₄ClNO and a monoisotopic mass of approximately 211.0764 Da. The presence of a chlorine atom is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with the ³⁷Cl isotope leading to a signal at M+2 with roughly one-third the intensity of the M+ peak containing ³⁵Cl. This isotopic signature is a powerful confirmatory tool. The tert-butyl group, a bulky aliphatic substituent, is prone to specific fragmentation patterns, primarily through the loss of a stable neutral molecule or radical. The amide bond and the aromatic ring also represent predictable sites of cleavage under energetic conditions.

| Property | Value | Significance in Mass Spectrometry Analysis |

| Molecular Formula | C₁₁H₁₄ClNO | Determines the exact mass and elemental composition.[1][2] |

| Molecular Weight | 211.69 g/mol | Provides the nominal mass for initial spectral identification.[1][2] |

| Key Structural Features | 4-chlorophenyl group, amide linkage, tert-butyl group | These moieties will dictate the primary fragmentation pathways. |

| Polarity | Moderately polar | Influences choice of solvent for sample preparation and LC-MS mobile phase. |

Section 2: Strategic Approach to Ionization and Analysis

The choice of ionization technique is critical for obtaining meaningful data. For a molecule like N-(tert-Butyl)-4-chlorobenzamide, which possesses a proton-receptive amide group, electrospray ionization (ESI) in positive ion mode is the most logical starting point.[3] Atmospheric pressure chemical ionization (APCI) could also be considered, particularly if analyzing less polar matrices.

Experimental Workflow: A Conceptual Overview

The analytical process can be visualized as a sequence of logical steps, each designed to elicit specific information from the analyte.

Caption: Conceptual workflow for MS analysis of N-(tert-Butyl)-4-chlorobenzamide.

Detailed Protocol: ESI-MS/MS Analysis

This protocol provides a robust starting point for the analysis. Instrument-specific parameters may require optimization.

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of N-(tert-Butyl)-4-chlorobenzamide in HPLC-grade methanol or acetonitrile.

-

Perform serial dilutions to create working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Instrumentation (LC-MS/MS):

-

Liquid Chromatograph: A system capable of gradient elution.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the compound (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[4]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Instrument-specific optimized values.

-

-

-

Data Acquisition:

-

MS1 (Full Scan): Acquire spectra over a mass range of m/z 50-300 to identify the protonated molecule, [M+H]⁺.

-

MS2 (Product Ion Scan):

-

Section 3: Decoding the Fragmentation Pattern

The collision-induced dissociation of the protonated molecule ([M+H]⁺ at m/z 212.08) is predicted to follow several key pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

Primary Fragmentation Pathways

The most labile bonds are typically adjacent to charged sites or heteroatoms, and cleavages that result in stable carbocations or neutral molecules are highly favored.[8]

-

Loss of Isobutylene: The most anticipated fragmentation pathway involves the cleavage of the N-C bond of the tert-butyl group, with a subsequent proton transfer, leading to the loss of a stable neutral molecule, isobutylene (C₄H₈, 56.06 Da). This is a characteristic fragmentation for tert-butyl containing compounds.[9][10] This will produce the protonated 4-chlorobenzamide ion at m/z 156.02 . This is expected to be the base peak in the MS2 spectrum due to the stability of the lost neutral and the resulting ion.

-

Formation of the 4-Chlorobenzoyl Cation: Cleavage of the amide C-N bond is another common fragmentation pathway for amides.[7][11] This would result in the formation of the 4-chlorobenzoyl cation at m/z 139.00 . The presence of the chlorine isotope pattern (m/z 139 and 141) would be a strong confirmation of this fragment.

-

Loss of a Methyl Radical from the tert-Butyl Group: While the loss of isobutylene is generally more favorable, direct cleavage within the tert-butyl group can occur. The loss of a methyl radical (•CH₃, 15.02 Da) from the protonated parent molecule would yield an ion at m/z 197.06 . This fragmentation is well-documented for compounds with tert-butyl groups.[10]

Secondary Fragmentation

The primary fragment ions can undergo further dissociation:

-

Fragmentation of m/z 139.00: The 4-chlorobenzoyl cation can lose carbon monoxide (CO, 28.00 Da) to form the 4-chlorophenyl cation at m/z 111.01 . This fragment would also exhibit the characteristic chlorine isotopic pattern at m/z 113.

Visualizing the Fragmentation Cascade

The proposed fragmentation pathways can be illustrated to clarify the relationships between the precursor and product ions.

Caption: Predicted fragmentation pathway of protonated N-(tert-Butyl)-4-chlorobenzamide.

Summary of Predicted Key Ions

| m/z (Monoisotopic) | Proposed Identity | Comments |

| 212.08 / 214.08 | [M+H]⁺ | Protonated molecule, showing ³⁵Cl/³⁷Cl isotopic pattern. |

| 197.06 / 199.06 | [M+H - •CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 156.02 / 158.02 | [M+H - C₄H₈]⁺ | Loss of neutral isobutylene; likely the base peak. |

| 139.00 / 141.00 | [ClC₆H₄CO]⁺ | 4-Chlorobenzoyl cation from amide bond cleavage. |

| 111.01 / 113.01 | [ClC₆H₄]⁺ | 4-Chlorophenyl cation from loss of CO from m/z 139. |

Section 4: Trustworthiness and Self-Validation

The strength of this analytical approach lies in its self-validating nature. The predicted fragmentation pattern is not a singular event but a cascade of related ions. The presence of the 4-chlorobenzoyl cation (m/z 139) and its subsequent fragment, the 4-chlorophenyl cation (m/z 111), provides internal confirmation of the 4-chlorobenzamide substructure. Similarly, the highly characteristic loss of 56 Da (isobutylene) is a strong indicator of the tert-butyl group. The chlorine isotopic pattern, observable in the precursor ion and all chlorine-containing fragments, serves as a continuous validation of elemental composition throughout the fragmentation tree. By observing these interlocking pieces of evidence, a high degree of confidence in the structural assignment can be achieved.

Conclusion

The mass spectrometric analysis of N-(tert-Butyl)-4-chlorobenzamide is a logical process rooted in the fundamental principles of chemical structure and reactivity. By anticipating the behavior of its constituent functional groups—the stable 4-chlorobenzoyl moiety and the fragmentation-prone tert-butyl group—a predictive framework for its analysis can be constructed. The proposed methodology, centered on ESI-MS/MS, provides a clear path to generating robust, interpretable, and self-validating data. This guide serves not only as a specific protocol but as an illustration of how to approach the structural elucidation of novel compounds with scientific rigor and foresight.

References

- Benchchem. (n.d.). Application Note: Mass Spectrometric Fragmentation Analysis of N-Isobutylbenzamide.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.

- ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

- National Center for Biotechnology Information. (n.d.). N-Butyl-4-chlorobenzamide. PubChem.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- ChemicalBook. (n.d.). 4-Chlorobenzamide(619-56-7) MS spectrum.

- National Center for Biotechnology Information. (n.d.). N-benzyl-N-tert-butyl-4-chlorobenzamide. PubChem.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- National Center for Biotechnology Information. (n.d.). 4-Chlorobenzamide. PubChem.

- ChemicalBook. (n.d.). N-tert-Butyl-4-chlorobenzamide CAS#: 42498-40-8.

- Sigma-Aldrich. (n.d.). 4-Chlorobenzamide 98%.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(1,1-dimethylethyl)benzamide. PubChem.

- PubMed. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.

- National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.

- National Center for Biotechnology Information. (n.d.). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. PMC.

- PubChemLite. (n.d.). N-(2-tert-butylphenyl)-4-chlorobenzamide (C17H18ClNO).

- Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References.

- ResearchGate. (2025). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation.

- National Center for Biotechnology Information. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.

- MDPI. (2024). Simple and Selective Determination of Free Chlorine in Aqueous Solutions by an Electrophilic Aromatic Substitution Reaction Followed by Liquid Chromatography Coupled with Mass Spectrometry.

- ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry.

- Wikipedia. (n.d.). Collision-induced dissociation.

- Wikipedia. (n.d.). Electrospray ionization.

- NIST. (n.d.). Benzamide, 4-chloro-. NIST WebBook.

- ResearchGate. (n.d.). Collision-induced dissociation of peptide amide bonds.

- Vinati Organics. (2022). A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4.

- ResearchGate. (n.d.). Mass spectrum of 4-chlorobenzaldehyde.

- National Center for Biotechnology Information. (n.d.). 4-chloro-N,N-diethylbenzamide. PubChem.

Sources

- 1. N-tert-Butyl-4-chlorobenzamide CAS#: 42498-40-8 [m.chemicalbook.com]

- 2. 4-Chloro-N-(1,1-dimethylethyl)benzamide | C11H14ClNO | CID 587347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Infrared Spectroscopy of N-(tert-Butyl)-4-chlorobenzamide

[1]

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide is a secondary amide featuring a para-chlorinated aromatic ring and a bulky tert-butyl group.[1] In pharmaceutical development, it serves as a robust intermediate due to the stability of the amide linkage and the lipophilicity of the tert-butyl moiety.

This guide details the vibrational signature of the molecule.[2][3][4][5][6][7][8][9][10] The infrared (IR) spectrum is dominated by the Amide I & II bands (diagnostic of the secondary amide linkage) and the gem-dimethyl doublet (diagnostic of the tert-butyl group). Correct interpretation requires distinguishing these features from potential impurities like 4-chlorobenzoic acid or 4-chlorobenzoyl chloride.[1]

Molecular Framework & Vibrational Theory

To interpret the spectrum, one must visualize the molecule as a system of coupled oscillators. The molecule possesses

-

The Amide Plane: The

core is planar. Resonance delocalization between the nitrogen lone pair and the carbonyl oxygen imparts partial double-bond character to the C-N bond, increasing the rotational barrier and stiffening the bond (shifting the stretch to higher frequencies).[5] -

The Steric Influence: The bulky tert-butyl group exerts steric pressure, potentially distorting the amide plane slightly or limiting hydrogen bonding networks compared to less hindered analogs (e.g., N-methyl derivatives).

-

The Electronic Effect: The para-chloro substituent is electron-withdrawing (inductive,

) but also pi-donating (mesomeric,

Visualization: Vibrational Centers

The following diagram maps the critical vibrational modes to the molecular structure.

Figure 1: Mechanistic map of vibrational centers in N-(tert-Butyl)-4-chlorobenzamide.[1] Key interactions include the conjugation of the phenyl ring with the carbonyl and the steric influence of the tert-butyl group.

Experimental Protocol: Data Acquisition

Trustworthy data requires a self-validating experimental workflow. For solid amides, Attenuated Total Reflectance (ATR) is the modern standard, though KBr pellets remain the "gold standard" for resolution and transmission quality.

Method A: Diamond ATR (Recommended for Rapid Screening)

-

Crystal Cleanliness: Clean the diamond crystal with isopropanol.[1] Record a 16-scan background to account for atmospheric

(2350 cm⁻¹) and -

Sample Loading: Place ~5 mg of the white solid powder onto the crystal.

-

Compression: Apply high pressure using the anvil.[1] Note: Insufficient pressure yields noisy spectra; excessive pressure on soft crystals can cause peak shifts due to lattice deformation.

-

Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

Method B: KBr Pellet (Recommended for Publication)

-

Ratio: Mix 2 mg sample with 200 mg spectroscopic-grade KBr (1:100 ratio).

-

Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Crucial: Coarse particles cause the Christiansen effect (baseline slope).

-

Pressing: Press at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.

-

Validation: The pellet must be translucent.[1] An opaque white pellet indicates moisture or insufficient pressure.[1]

Spectral Analysis & Assignments

The following table synthesizes data derived from general secondary amide characteristics and specific chlorobenzamide derivatives.

Table 1: Diagnostic Vibrational Assignments[7]

| Region (cm⁻¹) | Functional Group | Assignment Description | Mechanistic Insight |

| 3350 – 3250 | N-H Stretch | Medium, Sharp | Characteristic of secondary amides.[1] "Free" N-H appears >3400; H-bonded N-H shifts lower.[1][5] The bulky t-butyl group often limits H-bonding, keeping this band sharper than in primary amides. |

| 3080 – 3030 | Aromatic C-H | Weak, Multiple | C-H stretching vibrations of the phenyl ring. Always >3000 cm⁻¹.[1] |

| 2970 – 2860 | Aliphatic C-H | Strong, Sharp | Diagnostic: Asymmetric and symmetric methyl stretches of the tert-butyl group. Look for peaks at ~2965 and ~2870 cm⁻¹.[1] |

| 1660 – 1630 | Amide I (C=O) | Very Strong | Primary Diagnostic. Mainly C=O stretch.[1] Lower frequency than esters/ketones due to amide resonance.[1] The 4-Cl group may shift this +5-10 cm⁻¹ vs. unsubstituted benzamide. |

| 1550 – 1530 | Amide II | Strong | Secondary Diagnostic. Coupled mode: N-H in-plane bending (60%) + C-N stretching (40%).[1] Absent in lactams; strong in acyclic secondary amides. |

| 1480, 1595 | Aromatic C=C | Medium | Ring skeletal vibrations.[1] The 1480 cm⁻¹ band is often distinct in chlorinated aromatics. |

| 1395 / 1365 | t-Butyl (Bend) | Medium, Doublet | "Gem-Dimethyl" Doublet. Symmetric deformation of the C(CH₃)₃ group. The splitting is a fingerprint for the tert-butyl moiety. |

| 1300 – 1250 | Amide III | Medium | Complex mode: C-N stretch + N-H bend. Often difficult to assign definitively without isotopic labeling. |

| 1095 – 1085 | C-Cl Stretch | Strong | Substituent Diagnostic. Characteristic of chlorobenzene derivatives.[1] Often appears as a sharp, distinct band in the fingerprint region.[1] |

| 850 – 800 | C-H OOP | Strong | Out-of-plane (OOP) bending for para-disubstituted benzene. Typically a single strong band ~830 cm⁻¹.[1] |

Detailed Band Analysis

The Amide I Band (1660–1630 cm⁻¹)

This is the "heartbeat" of the spectrum. In N-(tert-Butyl)-4-chlorobenzamide, the carbonyl oxygen accepts hydrogen bonds.[1]

-

Solid State: You will likely observe a single strong peak around 1640 cm⁻¹ due to intermolecular hydrogen bonding.[1]

-

Solution (Dilute CHCl₃): The band will shift to higher wavenumbers (~1670 cm⁻¹) as hydrogen bonds break.[1]

-

Validation: If this band appears >1700 cm⁻¹, suspect hydrolysis (formation of 4-chlorobenzoic acid) or unreacted starting material (4-chlorobenzoyl chloride).[1]

The tert-Butyl Signature (2900 & 1300 cm⁻¹ Regions)

The tert-butyl group provides a massive aliphatic signal.

-

Stretching: The C-H stretches are intense and lie strictly below 3000 cm⁻¹.[1]

-

Bending: The "gem-dimethyl" split at 1395/1365 cm⁻¹ is critical.[1] If this doublet is missing or appears as a single singlet, the tert-butyl group may not be intact (unlikely) or the assignment is incorrect.

The Para-Substitution Pattern (800–850 cm⁻¹)

Aromatic substitution patterns are read in the "fingerprint" region (below 1000 cm⁻¹).[1] A para-disubstituted ring (1,4-substitution) typically shows a strong band near 830 cm⁻¹ due to the in-phase out-of-plane wagging of the two adjacent aromatic hydrogens.

Quality Control & Impurity Detection

In a drug development context, purity is paramount.[1] Use IR to screen for common synthetic carryovers.[1]

Workflow Visualization

Figure 2: Quality control decision tree for spectral validation.

Common Impurities[1]

References

-

NIST Mass Spectrometry Data Center. Infrared Spectra of Benzanilide derivatives. National Institute of Standards and Technology.[1] Link

-

ChemicalBook. 4-Chlorobenzamide Spectral Data.Link

-

PubChem. Compound Summary: 4-Chlorobenzamide.[1][11] National Library of Medicine.[1] Link[1]

-

Smith, B. C. Infrared Spectroscopy of Amides: The Rest of the Story. Spectroscopy Online, 2020.[1] Link

-

BenchChem. Synthesis and Characterization of 4-Chlorobenzamide.Link

Sources

- 1. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.montana.edu [chemistry.montana.edu]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. eleceng.adelaide.edu.au [eleceng.adelaide.edu.au]

- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Scaffold: N-(tert-Butyl)-4-chlorobenzamide in Divergent Synthesis

Executive Summary

N-(tert-Butyl)-4-chlorobenzamide represents a paradigmatic "bifunctional scaffold" in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary functional handles: the secondary amide (a powerful Directed Metalation Group or DMG) and the aryl chloride (a versatile handle for cross-coupling).

This guide details the technical exploitation of this building block, focusing on regiodivergent functionalization . By manipulating reaction conditions, researchers can selectively functionalize the ortho-position (via lithiation) or the para-position (via transition metal catalysis), or utilize the amide itself as a directing group for C-H activation.

Part 1: Synthesis & Physicochemical Profile

Before utilizing this scaffold, high-purity synthesis is required to ensure consistent downstream lithiation titers.

Optimized Synthesis Protocol